1-{6-[(2-hydroxyethyl)amino]hexyl}-3,6-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2-hydroxyethyl)-1-(6-{[(2-hydroxyethyl)carbamoyl]amino}hexyl)urea , has the chemical formula C₁₂H₂₆N₄O₄ . It is a white crystalline powder with a melting point of 181-186°C . The IUPAC name for this compound is 1,1’-(hexane-1,6-diyl)bis(3-(2-hydroxyethyl)urea) .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the reaction between 6-aminohexylurea and 2-hydroxyethylamine . The reaction proceeds through the formation of an amide bond, resulting in the desired product. Detailed synthetic routes and reaction conditions are available in the literature .
Industrial Production:: While specific industrial production methods may not be widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Substitution: It may participate in substitution reactions.
Reduction: Reduction reactions are also possible.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkylating agents or nucleophiles.
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation could yield hydroxylated derivatives, while substitution might lead to modified urea derivatives.
Scientific Research Applications
Chemistry::
Building Block: It serves as a building block for the synthesis of more complex molecules.
Functional Groups: Researchers explore its reactivity with various functional groups.
Biological Activity: Investigate its potential as a bioactive compound.
Drug Development: Assess its pharmacological properties for drug discovery.
Materials Science: Explore its use in polymer chemistry or material synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
While no direct analogs are mentioned, further exploration could identify structurally related compounds. Researchers may compare it with other urea derivatives or pyrimidines.
Properties
Molecular Formula |
C14H25N3O3 |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
1-[6-(2-hydroxyethylamino)hexyl]-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H25N3O3/c1-12-11-13(19)16(2)14(20)17(12)9-6-4-3-5-7-15-8-10-18/h11,15,18H,3-10H2,1-2H3 |
InChI Key |
UDBZIOBVDRTULO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CCCCCCNCCO)C |
Origin of Product |
United States |
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